molecular formula C21H27N3O2 B5400230 2-(4-benzyl-1-piperazinyl)-N-(4-ethoxyphenyl)acetamide

2-(4-benzyl-1-piperazinyl)-N-(4-ethoxyphenyl)acetamide

Katalognummer: B5400230
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: PTLOANWZFQZBTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-benzyl-1-piperazinyl)-N-(4-ethoxyphenyl)acetamide, also known as BPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPEA belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Wirkmechanismus

2-(4-benzyl-1-piperazinyl)-N-(4-ethoxyphenyl)acetamide acts as a selective antagonist at the dopamine D2 receptor and serotonin 5-HT1A receptor. It also exhibits moderate affinity for the serotonin 5-HT2A receptor. This compound's mechanism of action is believed to be similar to that of atypical antipsychotic drugs, which suggests its potential use in the treatment of schizophrenia and other related disorders.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of dopamine and serotonin in the brain, which are associated with the symptoms of schizophrenia and depression. It also exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-associated disorders.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-benzyl-1-piperazinyl)-N-(4-ethoxyphenyl)acetamide has shown good stability and solubility in water and organic solvents, making it suitable for use in laboratory experiments. However, its low bioavailability and poor pharmacokinetic properties may limit its potential use in clinical trials.

Zukünftige Richtungen

Further research is needed to determine the efficacy and safety of 2-(4-benzyl-1-piperazinyl)-N-(4-ethoxyphenyl)acetamide in clinical trials. Future studies could focus on optimizing the pharmacokinetic properties of this compound to improve its bioavailability and therapeutic potential. Additionally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders could be investigated.

Synthesemethoden

The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-ethoxyphenyl)acetamide involves the reaction of 4-benzylpiperazine with 4-ethoxybenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

2-(4-benzyl-1-piperazinyl)-N-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.

Eigenschaften

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-2-26-20-10-8-19(9-11-20)22-21(25)17-24-14-12-23(13-15-24)16-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLOANWZFQZBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.